4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine
Overview
Description
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine, also known as TFMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mechanism of Action
The exact mechanism of action of 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine is not fully understood, but it is believed to exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. Specifically, 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has also been reported to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has been shown to produce a range of biochemical and physiological effects in various animal models. Studies have reported that 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine can reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has also been shown to induce sedation and hypnosis in animals, suggesting that it may have potential applications as a sedative or anesthetic agent.
Advantages and Limitations for Lab Experiments
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine is also highly pure and stable, ensuring consistent results across experiments. However, 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has some limitations, including its low solubility in water and limited selectivity for specific ion channels and receptors. These limitations may restrict its use in certain experimental settings.
Future Directions
Future research on 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine should focus on elucidating its mechanism of action and identifying its specific targets in the central nervous system. Further studies are also needed to investigate the potential therapeutic applications of 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine in the treatment of neurodegenerative diseases and pain management. Additionally, the development of novel analogs of 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine with improved selectivity and potency may lead to the discovery of new drugs with enhanced pharmacological properties.
Scientific Research Applications
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has also shown potential as a neuroprotective agent, with studies suggesting that it may have therapeutic benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-10-5-7-18(8-6-10)13(19)11-3-2-4-12(9-11)14(15,16)17/h2-4,9-10H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJJDZWRHQEBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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